molecular formula C10H14N2O2 B12848955 2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid

2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B12848955
M. Wt: 194.23 g/mol
InChI Key: GSVNXKBJQNQQII-UHFFFAOYSA-N
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Description

2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its broad spectrum of biological activities, making it a valuable target in pharmaceutical and chemical research .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

GSVNXKBJQNQQII-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=C(N=C2C1)CC(=O)O

Origin of Product

United States

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